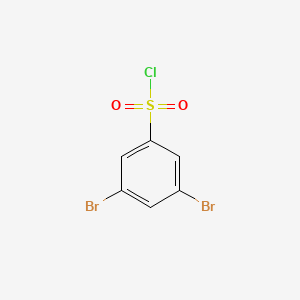

![molecular formula C15H16O2 B1359180 [2-[(2-Methylphenyl)methoxy]phenyl]methanol CAS No. 478189-91-2](/img/structure/B1359180.png)

[2-[(2-Methylphenyl)methoxy]phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

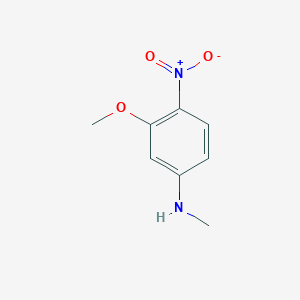

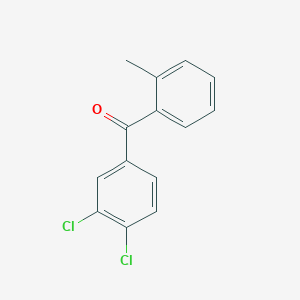

“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 . It is also known as "Benzenemethanol, 2-[(2-methylphenyl)methoxy]-" .

Molecular Structure Analysis

The molecular structure of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” consists of a phenyl ring attached to a methoxy group and a methylphenyl group . The exact 3D conformation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” has a molecular weight of 228.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Photochemical and Thermal Addition Reactions

M. Somei et al. (1977) investigated the addition of methanol to 2-phenyl-3,1-benzoxazepine-5-carboxylate, demonstrating different product selectivities under photochemical and thermal conditions. This study highlights the varied chemical behaviors of similar compounds in different reaction environments, suggesting potential applications in organic synthesis and reaction mechanism studies (Somei et al., 1977).

Electrosynthesis and Synthetic Application

Shoji Furuta and T. Fuchigami (1998) explored the electrosynthesis involving fluoride ion mediated anodic α-methoxylation. Their research presents a method for introducing carbon nucleophiles with high diastereoselectivity, demonstrating the utility of such processes in the synthesis of complex organic molecules (Furuta & Fuchigami, 1998).

Synthesis of Novel Vicinal Haloethers

Jialuo Chen et al. (2022) developed a protocol for synthesizing novel vicinal haloethers, indicating the role of methanol not just as a solvent but also as a participant in the reaction. This research can inform the development of new synthetic routes in organic chemistry (Chen et al., 2022).

Probing Surface Sites of Nanocrystals

Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals. This approach can be applied to study the surface chemistry of various metal oxide catalysts, important in catalysis and material science (Wu et al., 2012).

Transition-Metal-Catalyzed Utilization in Organic Synthesis

Kishore Natte et al. (2017) discussed the use of methanol as a solvent and reagent in the formation of various bonds, highlighting its role in methylation, methoxylation, and other reactions. This review underscores the versatility of methanol in facilitating diverse chemical transformations (Natte et al., 2017).

Orientations Futures

The future directions for the study of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” and similar compounds could involve further exploration of their medicinal chemistry properties . This could include studying their interactions with various biological targets, their potential therapeutic applications, and their safety profiles.

Propriétés

IUPAC Name |

[2-[(2-methylphenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQYFWQPUXDQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629011 |

Source

|

| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(2-Methylphenyl)methoxy]phenyl]methanol | |

CAS RN |

478189-91-2 |

Source

|

| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

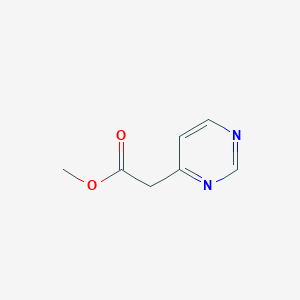

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

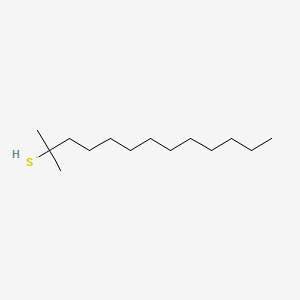

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)